Cas no 4937-63-7 (8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 化学的及び物理的性質
名前と識別子
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- 8-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one
- 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
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- インチ: 1S/C16H14N2O/c1-11-7-8-13-14(9-11)18-15(19)10-17-16(13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19)
- InChIKey: FMKLCTMNSCESOP-UHFFFAOYSA-N
- ほほえんだ: N1C2=CC(C)=CC=C2C(C2=CC=CC=C2)=NCC1=O
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3371-0879-5μmol |
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |
4937-63-7 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
Life Chemicals | F3371-0879-2μmol |
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |
4937-63-7 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
Life Chemicals | F3371-0879-5mg |
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |
4937-63-7 | 90%+ | 5mg |
$69.0 | 2023-07-27 | |
Life Chemicals | F3371-0879-3mg |
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |
4937-63-7 | 90%+ | 3mg |
$63.0 | 2023-07-27 | |
Life Chemicals | F3371-0879-2mg |
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |
4937-63-7 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
Life Chemicals | F3371-0879-1mg |
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |
4937-63-7 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
Life Chemicals | F3371-0879-4mg |
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one |
4937-63-7 | 90%+ | 4mg |
$66.0 | 2023-07-27 |
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-oneに関する追加情報
Recent Advances in the Study of 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS: 4937-63-7)
The compound 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS: 4937-63-7) has garnered significant attention in recent years due to its potential applications in the field of medicinal chemistry and drug development. As a derivative of the benzodiazepine class, this compound exhibits unique pharmacological properties that make it a promising candidate for further research. This briefing aims to summarize the latest findings related to its synthesis, biological activity, and therapeutic potential.
Recent studies have focused on optimizing the synthesis of 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to enhance efficiency and reduce environmental impact. These advancements have facilitated larger-scale production, enabling more extensive pharmacological evaluations.
Pharmacological investigations have revealed that 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one exhibits notable binding affinity for GABAA receptors, similar to other benzodiazepines. However, its unique structural modifications may confer improved selectivity and reduced side effects. Preclinical studies in animal models have demonstrated its anxiolytic and sedative properties, with a favorable safety profile compared to traditional benzodiazepines.
In addition to its central nervous system effects, recent research has explored the potential of 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one in treating other conditions. Preliminary data suggest possible applications in neuroprotection and anti-inflammatory therapies, although further studies are needed to validate these findings. The compound's mechanism of action in these contexts remains under investigation.
Structural-activity relationship (SAR) studies have been conducted to identify key molecular features responsible for the compound's biological activity. These studies have provided valuable insights for the design of novel derivatives with enhanced potency and reduced off-target effects. Computational modeling and molecular docking simulations have complemented experimental approaches, offering a deeper understanding of receptor interactions.
Despite these promising developments, challenges remain in the clinical translation of 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one. Issues such as bioavailability, metabolic stability, and potential drug-drug interactions require thorough investigation. Current research efforts are addressing these aspects through comprehensive pharmacokinetic and toxicological studies.
The growing body of research on 8-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one (CAS: 4937-63-7) underscores its potential as a valuable scaffold for drug development. Continued investigation into its pharmacological properties and therapeutic applications may lead to novel treatments for various neurological and psychiatric disorders. Future studies should focus on optimizing its drug-like properties and advancing it through clinical trials to fully realize its medical potential.
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